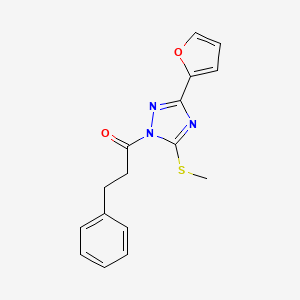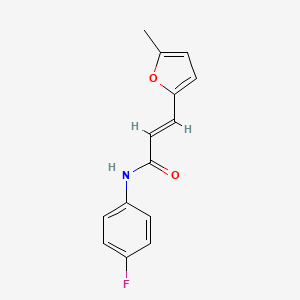![molecular formula C14H17ClN4S B5773045 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5773045.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea, also known as CPTU, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPTU is a thiourea derivative that has been synthesized through a multi-step process, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea is still being studied. However, it has been suggested that N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, and it has also been found to induce apoptosis in cancer cells. Additionally, N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and it has also been found to reduce the levels of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea in lab experiments is its potential therapeutic properties. N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-tumor properties, and it may be a promising candidate for the development of new drugs. However, there are also some limitations to using N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea in lab experiments. For example, N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea may have low solubility in water, which may affect its bioavailability and efficacy. Additionally, N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea may have potential toxicity, and further studies are needed to determine its safety profile.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of new drugs that target these pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea in vivo, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea in humans, which may pave the way for its clinical use.
Métodos De Síntesis
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea has been synthesized through a multi-step process that involves the reaction of 4-chloro-1H-pyrazole with ethylene diamine to form 2-(4-chloro-1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with thiophosgene to form the corresponding isothiocyanate, which is subsequently reacted with 2-phenylethylamine to form N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea. The purity and yield of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea can be improved through various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-tumor properties. N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea has been found to have anti-viral properties against herpes simplex virus and coxsackievirus.
Propiedades
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4S/c15-13-10-18-19(11-13)9-8-17-14(20)16-7-6-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSWANAIUOFZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)
![N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5772996.png)

![2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5773021.png)
![1-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5773025.png)
![1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5773028.png)

![2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773040.png)
![N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5773047.png)
